Dabigatran etexilate impurity 1

描述

Dabigatran etexilate impurity 1, also known by its CAS number 1610758-19-4, is a chemical compound with various applications in scientific research and industry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran etexilate impurity 1 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the general approach includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often involving advanced techniques such as continuous flow reactors and automated systems.

化学反应分析

Types of Reactions

Dabigatran etexilate impurity 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.

科学研究应用

Scientific Research Applications

Dabigatran etexilate impurity 1 has diverse applications across various scientific domains:

- Chemistry : It serves as a reagent or intermediate in organic synthesis and catalysis. Its unique structure allows for specific reactions that can lead to the development of new compounds.

- Biology : The impurity is employed in biochemical assays to study enzyme interactions and mechanisms of action related to anticoagulants.

- Medicine : Investigations into the therapeutic uses of this compound focus on its potential effects on coagulation pathways and its implications for drug safety and efficacy.

- Industry : The compound is utilized in the production of specialty chemicals and materials, enhancing the efficiency of various industrial processes.

Table 1: Analytical Techniques for this compound

| Technique | Description | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for quantifying impurities in pharmaceutical formulations. | Quality control in drug manufacturing. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows for detailed analysis of complex mixtures including impurities. | Pharmacokinetic studies. |

| Nuclear Magnetic Resonance (NMR) | Provides structural information about the compound. | Characterization of chemical structure. |

Case Study 1: Pharmacokinetic Analysis

A study assessed the pharmacokinetics of dabigatran etexilate in patients undergoing surgery. Blood samples were analyzed using LC-MS to measure plasma concentrations of dabigatran and its impurities at various time points post-administration. The results indicated that monitoring impurities could provide insights into the drug's metabolic pathways and safety profile .

Case Study 2: Efficacy Comparison

In a clinical trial comparing dabigatran etexilate with warfarin, researchers noted that the presence of impurities could influence patient outcomes. The study revealed lower rates of mortality and adverse events with dabigatran compared to warfarin, emphasizing the importance of purity in ensuring therapeutic effectiveness .

Table 2: Common Reactions and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen. | Potassium permanganate |

| Reduction | Addition of hydrogen or removal of oxygen. | Sodium borohydride |

| Substitution | Replacement of one functional group with another. | Various catalysts |

These reactions are essential for synthesizing related compounds or modifying existing ones to enhance their properties or reduce side effects.

作用机制

The mechanism by which Dabigatran etexilate impurity 1 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound valuable for research in pharmacology and biochemistry.

相似化合物的比较

Similar Compounds

Similar compounds to Dabigatran etexilate impurity 1 include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or those used in related applications.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its versatility and effectiveness in various reactions and processes distinguish it from other similar compounds.

生物活性

Dabigatran etexilate is a prodrug that is converted into the active form, dabigatran, which serves as a direct thrombin inhibitor. This compound is primarily used in the prevention and treatment of thromboembolic disorders. However, impurities in pharmaceutical compounds can significantly influence their biological activity, safety, and efficacy. This article focuses on the biological activity of Dabigatran etexilate impurity 1 (DEI-1), examining its pharmacological properties, synthesis, and implications for clinical use.

Overview of Dabigatran Etexilate

Dabigatran etexilate is administered orally and undergoes rapid hydrolysis by plasma and hepatic esterases to produce dabigatran. The pharmacokinetics of dabigatran are influenced by several factors, including formulation and patient-specific variables such as renal function. The conversion process involves the hydrolysis of two functional groups, leading to the formation of various metabolites that may retain some pharmacological activity .

Biological Activity of this compound

This compound has been identified as a significant impurity during the manufacturing process of dabigatran etexilate. Understanding its biological activity is crucial for evaluating the overall safety profile of dabigatran formulations.

Pharmacological Properties

- Thrombin Inhibition : Preliminary studies indicate that DEI-1 exhibits reduced or altered thrombin inhibition compared to dabigatran. This may affect its anticoagulant efficacy when present in significant quantities.

- Genotoxicity : Genotoxicity assays have shown that DEI-1 does not exhibit positive results in tests for micronucleus formation, suggesting it may not pose a significant risk for genetic damage at typical exposure levels .

- Metabolic Stability : The stability of DEI-1 in biological matrices is critical for understanding its potential effects. Studies have indicated that DEI-1 may be less stable than its parent compound, leading to questions about its accumulation and effects in vivo .

Case Studies and Research Findings

Research has been conducted to assess the impact of impurities on the pharmacokinetics and pharmacodynamics of dabigatran formulations:

- Study A : A clinical trial evaluated the bioavailability of dabigatran in patients with varying levels of renal function. It was found that patients with impaired renal function exhibited higher plasma concentrations of both dabigatran and DEI-1, raising concerns about potential adverse effects .

- Study B : An investigation into the synthesis pathways revealed that DEI-1 could arise from specific synthetic routes used in manufacturing dabigatran etexilate. This study emphasized the need for stringent quality control measures during production to minimize impurities .

Table 1: Pharmacokinetic Parameters of Dabigatran vs. DEI-1

| Parameter | Dabigatran | DEI-1 |

|---|---|---|

| Bioavailability | ~6.5% | Not well established |

| Half-life | 12-17 hours | Unknown |

| Peak Plasma Concentration (Cmax) | Varies by dose | Not specified |

| Renal Excretion | 80-85% unchanged | Unknown |

Table 2: Synthesis Pathways Leading to Impurity Formation

| Synthesis Route | Impurities Formed |

|---|---|

| Hydrolysis under acidic conditions | DEI-1, other minor impurities |

| Pinner reaction | Multiple degradation products |

属性

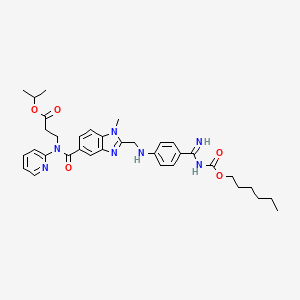

IUPAC Name |

propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRRXRHFMPACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-19-4 | |

| Record name | Dabigatran etexilate isopropyl ester analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran etexilate isopropyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3W5JL2HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。